1-(4-butoxy-3-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-butoxy-3-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butoxy group, a methylbenzenesulfonyl group, and a dihydroimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butoxy-3-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a phenyl-substituted imidazole under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-butoxy-3-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-butoxy-3-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-butoxy-3-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine
- 1-(4-butoxy-3-methylbenzenesulfonyl)-3-methylpiperidine
- 1-(4-butoxy-3-methylbenzenesulfonyl)azepane
Uniqueness
1-(4-butoxy-3-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H24N2O3S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(4-butoxy-3-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C20H24N2O3S/c1-3-4-14-25-19-11-10-18(15-16(19)2)26(23,24)22-13-12-21-20(22)17-8-6-5-7-9-17/h5-11,15H,3-4,12-14H2,1-2H3 |
InChI Key |
OHODWFFQQNYIPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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